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Compound of Interest

Compound Name: (5-Fluoropyridin-2-yl)methanamine

Cat. No.: B591758 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: (5-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of interest

in medicinal chemistry and drug discovery as a building block for more complex molecules. Its

purity and structural integrity are critical for the synthesis of target compounds and for ensuring

reliable biological data. This document provides a comprehensive overview of the analytical

methods for the complete characterization of (5-Fluoropyridin-2-yl)methanamine, including

detailed protocols for spectroscopic and chromatographic techniques.

Physicochemical Properties
A summary of the key physicochemical properties of (5-Fluoropyridin-2-yl)methanamine is

presented below.[1]
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Property Value

Molecular Formula C₆H₇FN₂

Molecular Weight 126.13 g/mol

Exact Mass 126.05932639 Da

CAS Number 561297-96-9

IUPAC Name (5-fluoropyridin-2-yl)methanamine

Synonyms
5-Fluoro-2-pyridinemethanamine, 2-

(Aminomethyl)-5-fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

(5-Fluoropyridin-2-yl)methanamine, providing detailed information about the carbon-

hydrogen framework and the position of the fluorine atom.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) for (5-Fluoropyridin-2-
yl)methanamine in a common deuterated solvent like CDCl₃. Actual values may vary based on

experimental conditions.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H6 ~8.45 d (doublet) ~2.8

H4 ~7.40 td (triplet of doublets) ~8.4, 2.8

H3 ~7.30
dd (doublet of

doublets)
~8.4, 4.2

CH₂ (Methylene) ~3.90 s (singlet) -
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| NH₂ (Amine) | ~1.80 | br s (broad singlet) | - |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity (due to ¹⁹F
coupling)

C2 ~162.5 d

C5 ~157.0 d (¹JCF ≈ 240 Hz)

C6 ~147.0 d

C4 ~135.5 d (³JCF ≈ 20 Hz)

C3 ~121.0 d (⁴JCF ≈ 5 Hz)

| CH₂ | ~46.0 | s |

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

Accurately weigh 5-10 mg of (5-Fluoropyridin-2-yl)methanamine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[2]

Transfer the solution to a clean, dry 5 mm NMR tube.[2]

Instrument Setup (400 MHz Spectrometer):

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity.[2]

Tune and match the probe for the ¹H and ¹³C frequencies.

Data Acquisition:
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¹H NMR:

Pulse Sequence: Standard single-pulse (e.g., 'zg30').[2]

Spectral Width: ~12 ppm, centered around 6 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.[2]

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse (e.g., 'zgpg30').

Spectral Width: ~200 ppm, centered around 100 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[2]

Integrate signals for ¹H NMR and pick peaks for both ¹H and ¹³C NMR.
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Caption: Workflow for NMR spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity and confirming the molecular weight of

(5-Fluoropyridin-2-yl)methanamine. Due to the primary amine group, derivatization is often

recommended to improve peak shape and thermal stability.[3]

Table 3: Expected GC-MS Data

Parameter Value

Retention Time (RT) Method-dependent

Molecular Ion [M]⁺ m/z 126.06

| Major Fragments | Expected fragments include loss of NH₂ (m/z 110), and pyridine ring

fragments. |

Experimental Protocol: GC-MS with TMS Derivatization

Sample Preparation (Derivatization):

Accurately weigh ~1 mg of the sample into a 2 mL GC vial.[3]

Add 100 µL of an appropriate aprotic solvent (e.g., Dichloromethane, Pyridine).

Add 25 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and 25 µL of anhydrous

pyridine (as a catalyst).

Cap the vial tightly and heat at 65°C for 20-30 minutes to ensure the reaction goes to

completion.

Allow the sample to cool to room temperature before injection.

Instrument Setup (GC-MS):

Gas Chromatograph (GC):
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Column: HP-5ms (5%-phenyl)-methylpolysiloxane column (30 m × 250 µm I.D. × 0.25

µm film thickness) or equivalent.[4]

Injector Temperature: 250°C.[4]

Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[4]

Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

Injection Mode: Splitless.[4]

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

Transfer Line Temperature: 280°C.[4]

Mass Range: m/z 40-400.

Scan Mode: Full Scan.

Data Analysis:

Integrate the total ion chromatogram (TIC) to determine the retention time and calculate

purity based on peak area percentage.

Analyze the mass spectrum of the main peak to confirm the molecular weight of the

derivatized analyte and identify characteristic fragment ions.

Compare the obtained spectrum with a reference library (e.g., NIST) if available.[4]
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Caption: Workflow for GC-MS analysis with derivatization.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule,

providing complementary information to NMR and MS for structural confirmation.[5]

Table 4: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type

3400 - 3250 N-H (Amine)
Asymmetric & Symmetric
Stretch

3100 - 3000 C-H (Aromatic) Stretch

2960 - 2850 C-H (Methylene) Stretch

1620 - 1580 C=N, C=C (Pyridine Ring) Stretch

1650 - 1550 N-H Scissoring (Bend)

1270 - 1200 C-F (Aryl Fluoride) Stretch

| 1150 - 1020 | C-N (Alkyl Amine) | Stretch |

Experimental Protocol: FTIR-ATR

Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid (5-Fluoropyridin-2-yl)methanamine sample directly

onto the ATR crystal.

Data Acquisition:

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal surface.
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Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.
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Caption: Workflow for FTIR-ATR analysis.

Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen,

which is used to confirm the empirical formula of the compound.

Table 5: Theoretical Elemental Composition

Element Symbol Mass %

Carbon C 57.14%

Hydrogen H 5.59%

Fluorine F 15.06%
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| Nitrogen | N | 22.21% |

Experimental Protocol: CHN Analysis

Sample Preparation:

Accurately weigh approximately 2-3 mg of the high-purity, dried sample into a tin capsule.

Fold the capsule to ensure no sample is lost.

Instrument Setup:

Calibrate the CHN analyzer using a certified standard (e.g., acetanilide).

Data Acquisition:

The sample is combusted at high temperatures (≥900°C) in a stream of pure oxygen.

The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and

quantified by a thermal conductivity detector.

Data Analysis:

The instrument software calculates the percentage of C, H, and N in the sample.

Compare the experimental values with the theoretical values. The results should be within

±0.4% of the theoretical values.[6]
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Caption: Workflow for Elemental Analysis.
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Conclusion:

The comprehensive characterization of (5-Fluoropyridin-2-yl)methanamine requires a multi-

technique approach. NMR spectroscopy is essential for definitive structural elucidation, while

GC-MS provides crucial information on purity and molecular weight. FTIR confirms the

presence of key functional groups, and elemental analysis validates the empirical formula. The

protocols and data presented in this application note provide a robust framework for the quality

control and characterization of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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